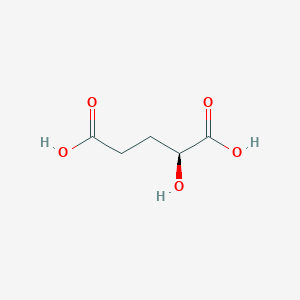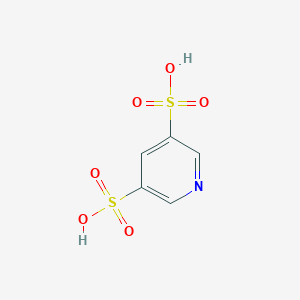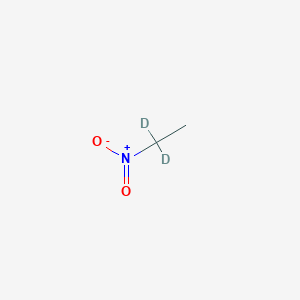
Nitroethane-1,1-d2
Vue d'ensemble
Description
Synthesis Analysis
Nitroalkanes, including nitroethane, are key starting materials for the synthesis of a large variety of important targets . They offer unique utility and value for small molecule synthesis by providing reactivity to efficiently create complex molecules, reduce reaction steps, and optimize synthesis costs .Molecular Structure Analysis
The molecular structure of Nitroethane-1,1-d2 consists of 2 carbon atoms, 3 hydrogen atoms, 2 deuterium atoms, 1 nitrogen atom, and 2 oxygen atoms . Nitroalkanes contain a total of 9 bonds, including 4 non-hydrogen bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 nitro group .Applications De Recherche Scientifique
Mechanism of the Nef Reaction : Leitch (1955) explored the mechanism of the Nef reaction using nitroethane-1,1-d2. The isolation of ethanal-1-d in significant yield supports certain mechanisms while refuting others, providing insights into the reaction pathways of nitro compounds (L. C. Leitch, 1955).
Raman Spectroscopy in High Pressure Studies : Courtecuisse et al. (1998) conducted comparative Raman spectroscopy studies of nitroethane under high static pressure. This research aids in understanding the physicochemical behavior of nitro compounds in relation to their detonation properties (S. Courtecuisse et al., 1998).
Inhibition in Ethylene Oxide Synthesis : Reiss and Luft (1998) investigated nitroethane as a chlorine-free inhibitor in the synthesis of ethylene oxide. This study examines its effects on catalyst activity and selectivity, contributing to safer and more efficient industrial processes (T. Reiss & G. Luft, 1998).
Enzyme Inactivation Study : Alston, Porter, and Bright (1983) explored how 1-chloro-1-nitroethane, a derivative of nitroethane, acts as a suicide inactivator of D-amino acid oxidase. This contributes to understanding enzyme function and inhibition mechanisms (T. Alston et al., 1983).
Benzannulation Mechanism Analysis : Yuan et al. (2015) conducted a density functional theory (DFT) study to elucidate the mechanism of the benzannulation of nitroethane. This research provides new insights into the reaction process and the role of solvents and bases (Haiyan Yuan et al., 2015).
Degradation of Chlorinated Organics : Liu et al. (2014) investigated the degradation of 1,2-dichloroethane using advanced reduction processes, a study relevant for environmental remediation and pollution control (Xu Liu et al., 2014).
Ruminal Fluid Fermentation : Gutiérrez-Bañuelos et al. (2008) examined the effects of nitroethane on ruminal fluid fermentation and methanogenesis. This research is significant for understanding digestive processes and greenhouse gas emissions in ruminants (H. Gutiérrez-Bañuelos et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
1,1-dideuterio-1-nitroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSAJNNLRCFZED-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583680 | |
| Record name | Nitro(1,1-~2~H_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitroethane-1,1-d2 | |
CAS RN |
13031-33-9 | |
| Record name | Nitro(1,1-~2~H_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitroethane-1,1-d2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



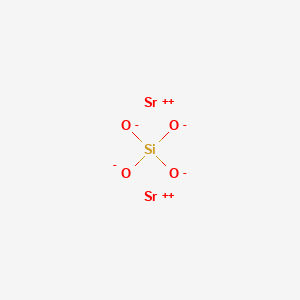

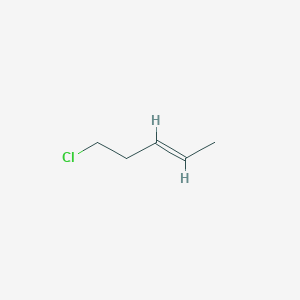

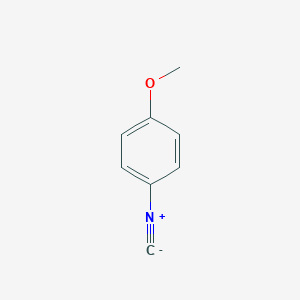
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)


